molecular formula C21H19Cl2FN4O3 B12378203 4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide

4-{6-Amino-7-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide

Cat. No.: B12378203
M. Wt: 465.3 g/mol
InChI Key: LVYXERPKYAQGKM-SNVBAGLBSA-N
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Description

4-{6-Amino-7-[®-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a furo[3,2-c]pyridine core, which is a fused ring system containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-Amino-7-[®-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide typically involves multiple steps, including the formation of the furo[3,2-c]pyridine core, the introduction of the amino group, and the attachment of the ethoxy and carboxamide groups. Common reagents used in these reactions may include halogenated precursors, amines, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-{6-Amino-7-[®-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: Substitution reactions can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions can vary widely, from room temperature to elevated temperatures and pressures, depending on the desired transformation.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly if it exhibits biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of 4-{6-Amino-7-[®-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-{6-Amino-7-[®-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide may include other furo[3,2-c]pyridine derivatives, as well as compounds with similar functional groups, such as:

  • 4-{6-Amino-7-[®-1-(2,6-dichlorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide
  • 4-{6-Amino-7-[®-1-(3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide

Uniqueness

The uniqueness of 4-{6-Amino-7-[®-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-furo[3,2-c]pyridin-3-yl}-3,6-dihydro-2H-pyridine-1-carboxamide lies in its specific combination of functional groups and the resulting chemical and biological properties. This can make it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C21H19Cl2FN4O3

Molecular Weight

465.3 g/mol

IUPAC Name

4-[6-amino-7-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]furo[3,2-c]pyridin-3-yl]-3,6-dihydro-2H-pyridine-1-carboxamide

InChI

InChI=1S/C21H19Cl2FN4O3/c1-10(16-14(22)2-3-15(24)17(16)23)31-19-18-12(8-27-20(19)25)13(9-30-18)11-4-6-28(7-5-11)21(26)29/h2-4,8-10H,5-7H2,1H3,(H2,25,27)(H2,26,29)/t10-/m1/s1

InChI Key

LVYXERPKYAQGKM-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C3C(=CN=C2N)C(=CO3)C4=CCN(CC4)C(=O)N

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C3C(=CN=C2N)C(=CO3)C4=CCN(CC4)C(=O)N

Origin of Product

United States

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